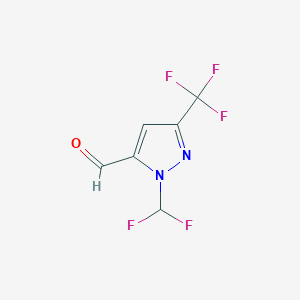
1-(difluorométhyl)-3-(trifluorométhyl)-1H-pyrazole-5-carbaldéhyde
Vue d'ensemble
Description
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H3F5N2O and its molecular weight is 214.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré l'activation sélective des liaisons C–F dans les composés trifluorométhylés, y compris les trifluorométhylalcènes, les composés aromatiques et alkyles, les cétones, les composés diazoïques et les N-tosylhydrazones des trifluorométhylcétones .
- 1-Chloro-2,2,2-trifluoroéthyl difluorométhyl éther (un composé apparenté) sert de solvant utile pour disperser les matériaux fluorés. Il trouve des applications dans la recherche et le développement .
Synthèse organique fluorée
Solvant pour les matériaux fluorés
Pharmaceutiques et agrochimiques
Mécanisme D'action
Mode of Action
Trifluoromethyl-containing compounds often play crucial roles in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
Trifluoromethyl-containing compounds can be starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Analyse Biochimique
Biochemical Properties
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of radical chemistry. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, the compound can undergo radical trifluoromethylation, a process that is significant in the synthesis of biologically active molecules . The interactions with enzymes and proteins are typically characterized by the formation of stable radical intermediates, which can further participate in complex biochemical pathways.
Cellular Effects
The effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various signaling molecules, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in the production of key proteins and enzymes, thereby affecting overall cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable radical intermediates allows it to participate in radical-mediated biochemical processes, which can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of reactive intermediates that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo difluoromethylation and trifluoromethylation reactions, which are essential for the synthesis of fluorinated biomolecules
Transport and Distribution
The transport and distribution of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to interact with transporters and binding proteins is essential for its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)13-3(2-14)1-4(12-13)6(9,10)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEFXQCWPCTORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1461031.png)
![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
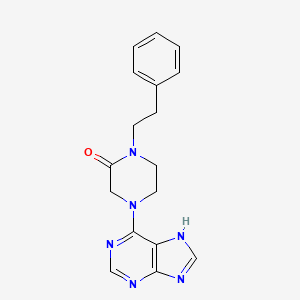
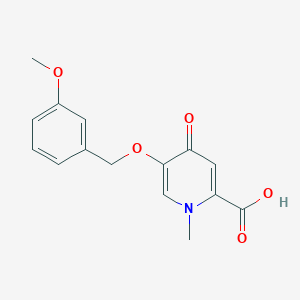
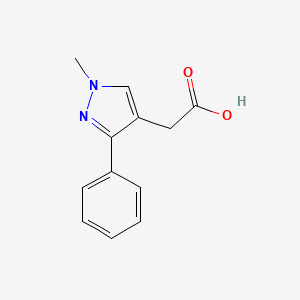


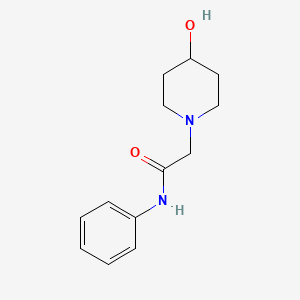
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)
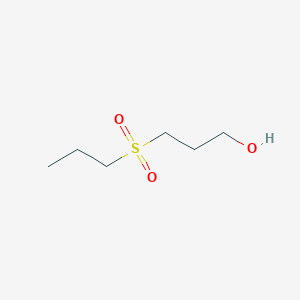
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)


